molecular formula C27H37N5O7S B14179293 benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate CAS No. 852287-63-9

benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate

Cat. No.: B14179293
CAS No.: 852287-63-9
M. Wt: 575.7 g/mol
InChI Key: UKWRRUNDUGIBSV-UHFFFAOYSA-N
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Description

The compound benzenesulfonic acid; N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine; hydrate is a structurally complex molecule featuring:

  • A pyrazolo[1,5-a][1,3,5]triazin-4-amine core, which is a nitrogen-rich heterocyclic system.
  • Substituents including N,N-bis(2-methoxyethyl) groups, a 4-methoxy-2-methylphenyl moiety at position 8, and methyl groups at positions 2 and 5.
  • A benzenesulfonic acid counterion, likely enhancing aqueous solubility, and a hydrate form, indicating crystalline water incorporation.

Properties

CAS No.

852287-63-9

Molecular Formula

C27H37N5O7S

Molecular Weight

575.7 g/mol

IUPAC Name

benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate

InChI

InChI=1S/C21H29N5O3.C6H6O3S.H2O/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5;7-10(8,9)6-4-2-1-3-5-6;/h7-8,13H,9-12H2,1-6H3;1-5H,(H,7,8,9);1H2

InChI Key

UKWRRUNDUGIBSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O.O

Origin of Product

United States

Preparation Methods

The synthesis of benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a][1,3,5]triazin-4-amine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzenesulfonic acid group: This step may involve sulfonation reactions using reagents such as sulfuric acid or chlorosulfonic acid.

    N,N-bis(2-methoxyethyl) substitution:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Key Substituents Counterion/Solubilizing Group Molecular Weight (g/mol)
Target Compound Pyrazolo-triazin-4-amine N,N-bis(2-methoxyethyl), 4-methoxy-2-methylphenyl, methyl groups Benzenesulfonic acid; hydrate ~550 (estimated)
N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) Pyrazolo-pyrimidin-7-amine N,N-bis(2-methoxyethyl), 4-methoxy-2-methylphenyl, methyl groups None ~430 (estimated)
Pexacerfont (BMS-562086) Pyrazolo-triazin-4-amine 6-Methoxy-2-methylpyridin-3-yl, (R)-sec-butyl None 340.42
Metsulfuron-methyl (herbicide) 1,3,5-Triazine Sulfonylurea bridge, methyl/methoxy groups Methyl ester 381.40

Key Observations :

  • The target compound shares the pyrazolo-triazin-4-amine core with Pexacerfont but differs in substituents, notably the 4-methoxy-2-methylphenyl group instead of a pyridinyl moiety .
  • Compared to MPZP, the triazine core replaces pyrimidine, likely altering electronic properties and receptor-binding affinity .
  • Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a sulfonylurea bridge, suggesting divergent biological targets .
Pharmacological and Physicochemical Properties
Property Target Compound MPZP Pexacerfont Metsulfuron-methyl
Solubility High (benzenesulfonic acid salt) Moderate (lipophilic groups) Low (non-ionized structure) Moderate (methyl ester)
logP (estimated) ~1.5 (due to polar counterion) ~2.8 ~3.2 ~2.0
Biological Activity Likely CRF1 receptor modulation (inferred) CRF1 receptor antagonist CRF1 receptor antagonist ALS enzyme inhibitor (herbicide)
Therapeutic Use Neurological disorders (speculative) Anxiety/stress-related disorders Anxiety disorders Agricultural herbicide

Key Findings :

  • Structural similarity to MPZP suggests possible CRF1 receptor antagonism , though the triazine core may confer distinct selectivity or potency .
  • Unlike metsulfuron-methyl, the target compound’s pyrazolo-triazine scaffold and substituents indicate a focus on mammalian targets rather than plant enzymes .

Biological Activity

Benzenesulfonic acid; N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine; hydrate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a sulfonic acid moiety with a pyrazolo[1,5-a][1,3,5]triazin framework, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H37N5O3SC_{27}H_{37}N_{5}O_{3}S. Its structure includes:

  • A benzenesulfonic acid group that may enhance solubility and biological activity.
  • A pyrazolo[1,5-a][1,3,5]triazin core that has been associated with various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing sulfonic acid groups often exhibit enhanced antimicrobial properties . For instance, studies have shown that the introduction of a sulfonic acid group can augment the antimicrobial activity against both Gram-positive and Gram-negative bacteria . The specific compound under consideration has not been directly tested in many studies; however, its structural analogs have demonstrated significant antibacterial and antitubercular activities .

Antiviral and Antidepressant Potential

The pyrazolo[1,5-a][1,3,5]triazin framework has been explored for its potential as corticotropin-releasing factor receptor (CRF1) antagonists , which may lead to anxiolytic and antidepressant effects. Compounds derived from this scaffold have shown promise in treating anxiety disorders . Furthermore, there are indications that the compound may possess antiviral properties based on its structural characteristics similar to other known antiviral agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of pyrazolo derivatives suggests that modifications at various positions on the pyrazolo ring can significantly influence biological activity. For instance:

  • Substituents such as methoxy and sulfonic acid enhance solubility and bioactivity.
  • The presence of electron-withdrawing groups (like sulfonic acid) can increase antimicrobial potency .

Data Tables

Here is a summary table of relevant biological activities associated with structurally similar compounds:

Compound NameBiological ActivityReference
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneAntitubercular
5H-thiazolo[3,2-a]pyrimidin-5-oneAntibacterial
Pexacerfont (CRF1 antagonist)Anxiolytic

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